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Compound of Interest

Compound Name: Fenpipalone

Cat. No.: B1672527 Get Quote

Disclaimer: The initial query for "Fenpipalone" did not yield information on a known chemical

compound. It is highly probable that this was a typographical error. This guide therefore

provides a comprehensive overview of two similarly named and pharmacologically relevant

compounds: Fenpipramide and Fenpiprane.

Part 1: Fenpipramide
Introduction and History of Discovery
Fenpipramide, with the chemical name α,α-Diphenyl-1-piperidinebutanamide, is a synthetic

compound classified as a parasympatholytic agent.[1] It has been utilized in veterinary

medicine, often in combination with other drugs, for its antispasmodic and anticholinergic

properties. Historically, Fenpipramide also saw limited use in human medicine as a spasmolytic

for obstetric purposes.[2] The hydrochloride salt of Fenpipramide is also documented.[3]

Mechanism of Action: Muscarinic Acetylcholine
Receptor Antagonism
Fenpipramide exerts its pharmacological effects by acting as a competitive antagonist at

muscarinic acetylcholine receptors.[2] These receptors are key components of the

parasympathetic nervous system, which regulates a wide array of involuntary bodily functions,

including smooth muscle contraction in the gastrointestinal and urinary tracts.[4] By blocking

the binding of the neurotransmitter acetylcholine to these receptors, Fenpipramide inhibits

parasympathetic nerve impulses, leading to smooth muscle relaxation.[2][5]
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The signaling pathway initiated by acetylcholine at M3 muscarinic receptors, which is inhibited

by Fenpipramide, is depicted below.
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Figure 1: Fenpipramide's Antagonism of the M3 Muscarinic Receptor Signaling Pathway.

Pharmacokinetics
A study in horses following intravenous administration of 14C-labeled Fenpipramide provided

key pharmacokinetic parameters.[2]

Parameter Value Unit

Dose 7.5 µg/kg bw

Cmax (blood) 0.018 µg/mL

Cmax (plasma) 0.025 µg/mL

tmax 0.112 hours

t1/2 (phase I) 0.82 hours

t1/2 (phase II) 13.33 hours

AUC 0.036 µg equivalent/g x h

Table 1: Pharmacokinetic Parameters of Fenpipramide in Horses.[2]
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Toxicology
Acute toxicity studies have been conducted in rodents.

Species Route LD50 Unit

Rat Oral 250 - 500 mg/kg bw

Mouse Intravenous 30 mg/kg bw

Table 2: Acute Toxicity of Fenpipramide.[2]

A 30-day repeated-dose oral toxicity study in rats established a No-Observed-Effect Level

(NOEL) of 2 mg/kg bw/day in males and 0.2 mg/kg bw/day in females.[2]

Experimental Protocols
This protocol is a representative example based on standard veterinary pharmacokinetic study

designs.

Pre-administration Administration Post-administration

Animal Selection
(e.g., 3 healthy horses) Acclimatization Period Baseline Blood Sampling Intravenous Administration

(e.g., 7.5 µg/kg Fenpipramide)
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Figure 2: Workflow for an Intravenous Pharmacokinetic Study.

Methodology:

Animal Selection and Acclimatization: A small cohort of healthy, adult horses are selected

and allowed to acclimatize to the study environment.[6][7]

Catheterization: An intravenous catheter is placed in a jugular vein for drug administration

and blood sampling.[6][7]
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Drug Administration: A precisely calculated dose of Fenpipramide is administered as an

intravenous bolus.[2]

Blood Sampling: Blood samples are collected at predetermined time points before and after

drug administration.[8]

Sample Processing: Plasma is separated from whole blood by centrifugation and stored

frozen until analysis.[8]

Bioanalysis: The concentration of Fenpipramide in plasma samples is determined using a

validated analytical method, such as Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS).[9][10]

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key

pharmacokinetic parameters.

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 407.

[11][12]

Methodology:

Animal Selection and Grouping: Young, healthy rats are randomly assigned to control and

treatment groups (e.g., 10 males and 10 females per group).[12]

Dose Administration: The test substance is administered orally by gavage daily for 30

consecutive days at various dose levels (e.g., 0, 0.2, 2, 20, 200 mg/kg bw).[2]

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food

consumption are recorded weekly.

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for

analysis of a standard panel of hematological and clinical chemistry parameters.

Necropsy and Histopathology: At the end of the study, all animals are euthanized and

subjected to a full gross necropsy. A comprehensive set of organs and tissues are collected,

weighed, and preserved for microscopic examination.[12]
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Part 2: Fenpiprane
Introduction and History of Discovery
Fenpiprane, chemically known as 1-(3,3-diphenylpropyl)piperidine, is a compound belonging to

the diphenylmethane class.[13][14] It is used in the management of functional gastrointestinal

disorders.[14][15]

Synthesis
The synthesis of Fenpiprane has been achieved through various methods, including one-pot

catalytic synthesis and rhodium-catalyzed hydroaminomethylation.[13][16]

A notable and efficient method for synthesizing Fenpiprane is the rhodium-catalyzed

hydroaminomethylation of 1,1-diphenylethene.[16][17] This one-pot cascade reaction involves

three main steps: hydroformylation, enamine formation, and enamine hydrogenation.[17]
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Figure 3: Rhodium-Catalyzed Hydroaminomethylation for Fenpiprane Synthesis.
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Representative Experimental Protocol:

A high-pressure reactor is charged with 1,1-diphenylethene, piperidine, a rhodium precursor

(e.g., [Rh(cod)Cl]2), a suitable ligand (e.g., Naphos), and a solvent (e.g., toluene).[16][18]

The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas).[18]

The reaction mixture is heated to a specific temperature (e.g., 100-120°C) and stirred for a

defined period.[18]

After cooling and depressurization, the product, Fenpiprane, is isolated and purified using

standard techniques such as column chromatography.

Mechanism of Action
Fenpiprane is classified as an antispasmodic agent.[14] While detailed receptor binding studies

are not as readily available as for Fenpipramide, its structural similarity and therapeutic use in

functional gastrointestinal disorders strongly suggest that it also acts as an

anticholinergic/antimuscarinic agent, similar to other drugs in this class used for these

conditions.[19][20] By blocking muscarinic receptors in the gastrointestinal tract, Fenpiprane

would reduce smooth muscle tone and motility, thereby alleviating spasms and associated

pain.[4][21]

Pharmacokinetics and Toxicology
Detailed public information regarding the pharmacokinetics and toxicology of Fenpiprane is

limited. Further studies would be required to fully characterize these properties.

This guide provides a detailed overview of the discovery, mechanism of action, synthesis, and

available quantitative data for Fenpipramide and Fenpiprane. The experimental protocols are

representative examples based on established scientific guidelines and methodologies. For

specific research or development purposes, consultation of the primary literature is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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